バルデナフィルオキソピペラジン

説明

Vardenafil oxopiperazine is a chemical compound that belongs to the class of phosphodiesterase type 5 inhibitors. It is commonly used as a treatment for erectile dysfunction and pulmonary arterial hypertension. However,

科学的研究の応用

勃起不全治療

バルデナフィルは、ホスホジエステラーゼ5阻害剤であり、主に勃起不全(ED)の治療に使用されます。性的な刺激中に陰茎への血流を増やすことによって勃起機能を向上させます。 研究によると、バルデナフィルは、満足のいく性行為のために十分な勃起を達成および維持する能力を向上させる上で有効であることが示されています .

認知機能の強化

研究によると、バルデナフィルは認知機能を高める効果がある可能性があります。 加齢モデルでは、バルデナフィルの長期投与によりエピソード記憶が改善することが示されており、加齢に伴う認知機能の低下を抑制する可能性が示唆されています .

パーキンソン病の治療

パーキンソン病の一次治療ではありませんが、バルデナフィルは、この疾患に関連する症状の管理における潜在的な利点について調査されてきました。 この薬物のcGMP経路への影響は、理論的にはいくつかの症状の緩和をもたらす可能性がありますが、この分野における有効性を確立するためにはさらなる研究が必要です .

統合失調症治療

バルデナフィルは、統合失調症患者の性的機能不全への影響について研究されてきました。 抗精神病薬は性的副作用を引き起こす可能性があるため、バルデナフィルは、統合失調症の一次治療を妨げることなく、これらの問題に対処する手段を提供する可能性があります .

レイノー現象

レイノー現象の文脈では、バルデナフィルは、1日あたりのレイノー発作の数と累積的な持続時間を減らす能力を示しており、血管調節不全を特徴とする疾患における有用性を示唆しています .

神経学的調査

バルデナフィルオキソピペラジンは、神経学的研究において不純物標準として使用されます。 これは、さまざまな神経学的状態の研究における正確で信頼性の高いデータ分析を保証するための参照資料として役立ちます .

作用機序

Target of Action

Vardenafil Oxopiperazine primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme found in high concentrations in the smooth muscle cells lining the blood vessels supplying the corpus cavernosum of the penis . It plays a crucial role in regulating the levels of cyclic guanosine monophosphate (cGMP), a molecule that triggers relaxation of smooth muscles .

Mode of Action

Vardenafil Oxopiperazine acts as a selective inhibitor of PDE5 . During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum . NO activates the enzyme guanylate cyclase, which increases the synthesis of cGMP . The cGMP causes the smooth muscle cells to relax, allowing increased blood flow into the penis, resulting in an erection . Vardenafil Oxopiperazine inhibits the degradation of cGMP by PDE5, thereby enhancing the effect of NO and promoting a sustained erection .

Biochemical Pathways

The primary biochemical pathway affected by Vardenafil Oxopiperazine is the NO-cGMP pathway . This pathway is initiated when sexual stimulation triggers the release of NO in the corpus cavernosum . NO activates guanylate cyclase, leading to increased levels of cGMP . Elevated cGMP levels cause relaxation of the smooth muscle cells, facilitating blood flow into the penis and resulting in an erection . By inhibiting PDE5, Vardenafil Oxopiperazine prevents the breakdown of cGMP, prolonging its effects .

Pharmacokinetics

Vardenafil Oxopiperazine is rapidly absorbed, with a time to peak plasma concentration (Tmax) of approximately 40 minutes . It is metabolized in the liver primarily by CYP3A4, with minor contributions from CYP2C and CYP3A5 . The drug has an elimination half-life of about 4 hours . Its absolute bioavailability is 14.5%, which is influenced by factors such as food intake .

Result of Action

The primary result of Vardenafil Oxopiperazine’s action is the facilitation of erectile function . By inhibiting PDE5 and enhancing the effects of NO, it promotes the relaxation of smooth muscle cells in the corpus cavernosum . This allows for increased blood flow into the penis, leading to an erection .

Action Environment

The action of Vardenafil Oxopiperazine can be influenced by various environmental factors. For instance, the presence of certain substances, such as CYP3A4 inhibitors like ritonavir, can affect the drug’s hepatic metabolism . Additionally, the drug’s absorption can be delayed by the consumption of high-fat meals . It’s also worth noting that the drug’s efficacy can be affected by the patient’s physiological state, such as the degree of sexual stimulation .

生化学分析

Biochemical Properties

Vardenafil Oxopiperazine interacts with the enzyme PDE5, inhibiting its activity . This interaction is crucial in biochemical reactions, particularly those involving cyclic guanosine monophosphate (cGMP), a molecule that plays a significant role in vasodilation and smooth muscle relaxation .

Cellular Effects

Vardenafil Oxopiperazine has been shown to have significant effects on various types of cells. For instance, it has been found to suppress extracellular matrix generation, exhibiting significant synergistic suppression in combination with other compounds . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Vardenafil Oxopiperazine involves its binding to the active center of PDE5 . This binding inhibits the catalytic activity of the enzyme, leading to an increase in intracellular cGMP levels . This increase in cGMP levels then leads to vasodilation and smooth muscle relaxation .

Temporal Effects in Laboratory Settings

In laboratory settings, Vardenafil Oxopiperazine has been observed to exert a threefold increase in ejaculation delay outside the vagina in patients with lifelong premature ejaculation . This suggests that the effects of Vardenafil Oxopiperazine can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of Vardenafil Oxopiperazine have been found to vary with different dosages. For example, it has been shown to potentiate erectile responses to intravenous sodium nitroprusside in conscious rabbits in a dose-dependent manner at doses of 0.1–3 mg/kg .

Metabolic Pathways

Vardenafil Oxopiperazine is involved in the cGMP metabolic pathway . It interacts with the enzyme PDE5, inhibiting its activity and thereby increasing the levels of cGMP in the cell .

Transport and Distribution

While specific transporters or binding proteins for Vardenafil Oxopiperazine have not been identified, it is known that the compound is rapidly absorbed and more slowly metabolized in humans . This suggests that it may be distributed within cells and tissues via absorption and metabolism processes .

Subcellular Localization

The subcellular localization of Vardenafil Oxopiperazine is not explicitly known. Given its mechanism of action, it is likely that it localizes to areas where PDE5 is present, such as the cytoplasm

特性

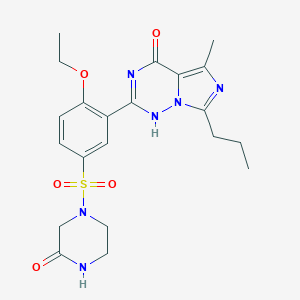

IUPAC Name |

2-[2-ethoxy-5-(3-oxopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O5S/c1-4-6-17-23-13(3)19-21(29)24-20(25-27(17)19)15-11-14(7-8-16(15)32-5-2)33(30,31)26-10-9-22-18(28)12-26/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,22,28)(H,24,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADSUUGYWVEDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNC(=O)C4)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347796 | |

| Record name | Vardenafil oxopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

448184-58-5 | |

| Record name | Vardenafil oxopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448184585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vardenafil oxopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VARDENAFIL OXOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9YF4KGF42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

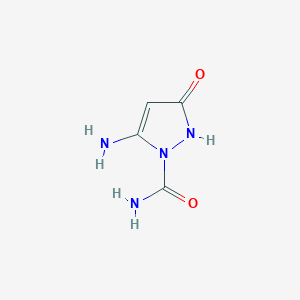

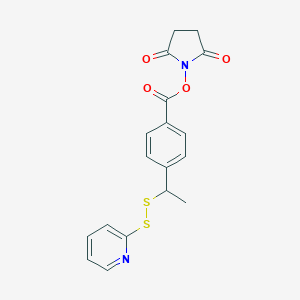

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

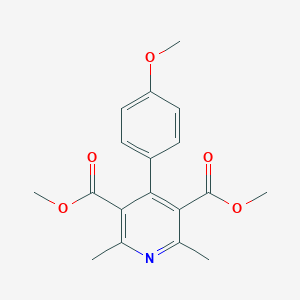

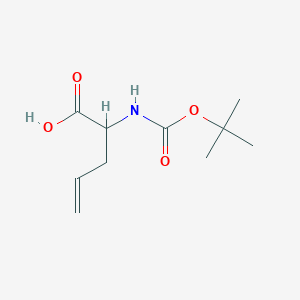

Feasible Synthetic Routes

Q & A

Q1: What is vardenafil oxopiperazine, and how was it identified?

A1: Vardenafil oxopiperazine is a related substance (impurity) identified during the bulk drug synthesis of vardenafil hydrochloride trihydrate []. While the abstract doesn't elaborate on the specific synthetic route, it suggests that this impurity arises during the multi-step manufacturing process of vardenafil. The researchers characterized this impurity using various spectroscopic techniques, although the specific details are not provided in the abstract.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium](/img/structure/B48507.png)